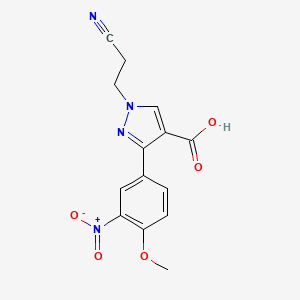
1-(2-cyanoethyl)-3-(4-methoxy-3-nitrophenyl)-1H-pyrazole-4-carboxylic acid
説明
1-(2-cyanoethyl)-3-(4-methoxy-3-nitrophenyl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C14H12N4O5 and its molecular weight is 316.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-Cyanoethyl)-3-(4-methoxy-3-nitrophenyl)-1H-pyrazole-4-carboxylic acid is a synthetic compound belonging to the pyrazole class, which exhibits a variety of biological activities. This article reviews the current understanding of its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole ring substituted with a cyanoethyl group and a methoxy-nitrophenyl moiety, contributing to its diverse biological properties.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In particular, it has been shown to induce apoptosis in cancer cells through various mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound triggers ROS production, leading to oxidative stress that promotes apoptosis in cancer cells. This was demonstrated in studies involving triple-negative breast cancer cell lines (MDA-MB-468) where the compound exhibited significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics like Paclitaxel .
- Caspase Activation : The activation of caspase-3 has been identified as a crucial step in mediating apoptosis induced by this compound. Elevated levels of caspase activity were observed alongside ROS generation, confirming the compound's role in initiating programmed cell death .
Other Biological Activities
The compound exhibits additional biological activities that may enhance its therapeutic potential:
- Antioxidant Activity : Preliminary molecular docking studies suggest that the compound possesses antioxidant properties, which could protect normal cells from oxidative damage during cancer therapy .
- Anti-inflammatory Effects : Pyrazole derivatives have been associated with anti-inflammatory activities, which may contribute to their overall efficacy in treating conditions associated with chronic inflammation .
Case Studies and Research Findings
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Study 1 | MDA-MB-468 | 14.97 (24h) | ROS generation, caspase 3 activation |
| Study 2 | AGO1522 | 6.45 (48h) | Apoptosis induction via oxidative stress |
These findings underscore the compound's promising role in cancer treatment, particularly against aggressive forms such as triple-negative breast cancer.
科学的研究の応用
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1-(2-cyanoethyl)-3-(4-methoxy-3-nitrophenyl)-1H-pyrazole-4-carboxylic acid. It has been shown to inhibit the activity of specific enzymes involved in cancer cell proliferation. For instance, compounds derived from this scaffold have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
Enzyme Inhibition
The compound acts as an inhibitor for several enzymes, including NAMPT (Nicotinamide adenine dinucleotide (NAD+) biosynthesis enzyme). This inhibition leads to altered NAD+ levels within cells, which can affect cellular metabolism and survival pathways, making it a candidate for further exploration in metabolic disorders and cancer therapy .
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. The modifications in the pyrazole structure enhance its interaction with microbial targets, leading to effective inhibition of growth .
Case Study 1: Anticancer Efficacy
In a study published in Chemical & Pharmaceutical Bulletin, researchers tested the compound's efficacy on breast cancer cell lines. The results indicated that treatment with this compound led to a significant reduction in cell viability, attributed to its ability to induce apoptosis through the activation of caspase pathways .
Case Study 2: Enzyme Activity Modulation
Another study focused on the modulation of NAMPT activity by this compound. The findings suggested that at low concentrations, it effectively increased NAD+ levels, promoting cellular health and potentially counteracting metabolic dysfunctions associated with aging and cancer .
特性
IUPAC Name |
1-(2-cyanoethyl)-3-(4-methoxy-3-nitrophenyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O5/c1-23-12-4-3-9(7-11(12)18(21)22)13-10(14(19)20)8-17(16-13)6-2-5-15/h3-4,7-8H,2,6H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXARDDOOSDGYBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C(=O)O)CCC#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















